molecular formula C7H5ClFNO4S B13201249 (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride

(3-Fluoro-4-nitrophenyl)methanesulfonyl chloride

Cat. No.: B13201249
M. Wt: 253.64 g/mol
InChI Key: COCNRVCFOLXVJN-UHFFFAOYSA-N
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Description

(3-Fluoro-4-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5ClFNO4S. It is a derivative of methanesulfonyl chloride, featuring a fluorine and nitro group on the phenyl ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-4-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: The major product is (3-Fluoro-4-aminophenyl)methanesulfonyl chloride.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

(3-Fluoro-4-nitrophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The fluorine and nitro groups on the phenyl ring can also influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    Methanesulfonyl chloride: Lacks the fluorine and nitro groups, making it less reactive and selective in certain reactions.

    (4-Nitrophenyl)methanesulfonyl chloride: Similar structure but without the fluorine atom, affecting its reactivity and applications.

    (3-Fluoro-4-methylphenyl)methanesulfonyl chloride: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.

Uniqueness: (3-Fluoro-4-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both fluorine and nitro groups on the phenyl ring. These substituents enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

IUPAC Name

(3-fluoro-4-nitrophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2

InChI Key

COCNRVCFOLXVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)[N+](=O)[O-]

Origin of Product

United States

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